Liothyronine I-125
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24359-14-6 |
|---|---|
Molecular Formula |
C15H12I3NO4 |
Molecular Weight |
644.97 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanylphenoxy)-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2 |
InChI Key |
AUYYCJSJGJYCDS-QBYPCAMJSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2[125I])C[C@@H](C(=O)O)N)[125I])[125I])O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Appearance |
Solid powder |
Other CAS No. |
24359-14-6 15785-49-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Liothyronine I 125; Triomet-125; Triomet 125; Triomet125; |
Origin of Product |
United States |
Molecular and Radiochemical Characteristics of Liothyronine I 125
Liothyronine (B1675554) as the Parent Hormone in Radioconjugate Synthesis
Liothyronine, also known as 3,3',5-triiodo-L-thyronine, is the more potent form of thyroid hormone compared to levothyroxine (T4). wikipedia.orgdrugbank.com It is a naturally occurring iodothyronine that plays a crucial role in regulating metabolism, growth, and development by binding to nuclear thyroid hormone receptors and influencing gene transcription and protein synthesis. drugbank.comdrugs.comijprajournal.com The chemical structure of liothyronine consists of a tyrosine molecule with three iodine atoms attached. drugs.comnih.gov Its molecular formula is C₁₅H₁₂I₃NO₄, and it has a molecular weight of approximately 650.97 g/mol . nih.govuni.luebi.ac.ukfda.gov
In the synthesis of radioconjugates like Liothyronine I-125, liothyronine serves as the parent molecule. The specific sites on the liothyronine structure where isotopic labeling with Iodine-125 occurs are key to its function as a tracer. The labeling process involves incorporating the radioactive I-125 isotope onto the liothyronine molecule, typically replacing one of the stable iodine atoms or through other specific labeling techniques.
Isotopic Labeling with Iodine-125 for Research Applications
Isotopic labeling with Iodine-125 is a common technique for creating radiotracers used in various research applications, including radioimmunoassays (RIAs) and studies of hormone-receptor interactions. ncats.ioclinisciences.com Iodine-125 is a suitable radioisotope for these purposes due to its physical properties, including a relatively long half-life of 59.4 days and the emission of low-energy photons that are detectable by gamma counters. clinisciences.comizotop.hu
This compound has been historically used in research, such as in competitive protein-binding analysis for the determination of thyroxine (T4) in serum. ncats.ionih.gov The labeled hormone allows researchers to trace its binding to proteins or receptors and quantify the amount of unlabeled hormone in a sample based on competitive displacement.
Radiochemical Purity and Specific Activity Considerations
Radiochemical purity and specific activity are critical parameters for radiotracers like this compound, particularly for their use in quantitative research applications. Radiochemical purity refers to the proportion of the total radioactivity in a sample that is in the desired chemical form (i.e., I-125 bound to liothyronine), as opposed to being associated with impurities or degradation products. High radiochemical purity (typically above 95%) is essential to ensure that the observed radioactivity is indeed due to the labeled compound and not other radioactive species that could interfere with the assay or study results.
Specific activity is defined as the amount of radioactivity per unit mass of the labeled compound (e.g., MBq/mg or Ci/g). izotop.hu High specific activity is often desired for research applications, especially in binding studies where a high signal-to-noise ratio is needed with minimal mass of the tracer. The specific activity achieved during the labeling process depends on factors such as the specific activity of the radioisotope used and the efficiency of the labeling reaction. Studies on radioiodination methods have shown that specific activities can vary depending on the starting material used. nih.gov
Production and Purification Methodologies for this compound Tracers
The production of this compound tracers typically involves the radioiodination of liothyronine using Iodine-125. Various methods exist for radioiodination, such as the chloramine-T method. nih.gov These methods aim to incorporate the I-125 isotope onto the liothyronine molecule.
Following the labeling reaction, purification is a crucial step to remove unreacted radioiodine, chemical impurities, and potential radiolytic degradation products, thereby ensuring high radiochemical purity and specific activity of the final tracer. Chromatographic techniques, such as column chromatography (e.g., on Sephadex G-25), are commonly employed for the purification of radioiodinated hormones, allowing for the separation of the labeled product from contaminants. nih.gov The choice of purification method can influence the final purity and yield of the this compound tracer.
Data on specific activities achieved with different starting materials in radioiodination processes highlight the impact of methodology on tracer characteristics. For instance, using triiodothyronine as a starting material in the chloramine (B81541) T method has been reported to yield specific activities of approximately 1200 Ci/g for [I-125]triiodothyronine. nih.gov
Table 1: Representative Specific Activities from Radioiodination
| Starting Material | Product | Approximate Specific Activity (Ci/g) | Source |
| Diiodothyronine | [I-125]triiodothyronine | 2400 | nih.gov |
| Triiodothyronine | [I-125]triiodothyronine | 1200 | nih.gov |
This table illustrates how the choice of precursor in the radioiodination process can influence the resulting specific activity of the labeled product.
Cellular and Subcellular Mechanisms of Liothyronine I 125 Action
Thyroid Hormone Receptor Interactions and Binding Kinetics
Thyroid hormones, including liothyronine (B1675554), exert their physiological effects predominantly by binding to nuclear thyroid hormone receptors (TRs). drugbank.comrxlist.com These receptors are ligand-activated transcription factors that regulate the expression of target genes. drugbank.comrxlist.compatsnap.comresearchgate.net
Nuclear Receptor Binding of Liothyronine I-125
Liothyronine enters the cell nucleus and binds to thyroid hormone receptor proteins attached to DNA. rxlist.compatsnap.com This binding event is a critical step in initiating the downstream effects of thyroid hormones. Thyroid hormone receptors belong to the nuclear receptor superfamily and function by binding to specific thyroid hormone-responsive sequences (TREs) in the promoter regions of target genes. researchgate.net Liothyronine binds to thyroid hormone receptors TRα and TRβ. medchemexpress.commedchemexpress.com Studies have reported binding affinities (Ki) for liothyronine to human TRα and TRβ. medchemexpress.commedchemexpress.com
Kinetic Studies of this compound Binding to Thyroid Hormone Receptors
Kinetic studies utilizing [125I]T3 have provided insights into the dynamics of liothyronine binding to nuclear receptors. These studies examine the rates of association and dissociation of the hormone-receptor complex. For instance, kinetic analysis of [125I]T3 nuclear uptake in cultured fibroblasts from patients with peripheral thyroid hormone resistance revealed abnormal kinetics compared to normal subjects. nih.gov While nuclear binding capacity was not significantly different, the equilibrium dissociation constants (Kd) were significantly increased in fibroblasts from patients with generalized resistance. nih.gov Kinetic analysis of the association curve showed a reduced maximum binding of [125I]T3 in resistant patients. nih.gov
Ligand-Receptor Complex Formation and Dissociation
The binding of liothyronine to thyroid hormone receptors induces a conformational change in the receptor structure. patsnap.com This change is essential for the receptor to effectively bind to TREs on the DNA and modulate gene transcription. rxlist.compatsnap.comtargetmol.com The formation of this hormone-nuclear receptor complex activates gene transcription and the synthesis of messenger RNA and cytoplasmic proteins. rxlist.com
Molecular dynamics simulations have been employed to study the dissociation of ligands, including T3, from thyroid hormone receptors. These simulations suggest that ligands can dissociate from the ligand-binding domain (LBD) through multiple pathways. core.ac.uk These pathways can involve the opening of specific helices or the separation of different regions within the receptor structure. core.ac.uk The dissociation rate of ligands from the receptor is an important kinetic parameter. core.ac.uk
Cellular Uptake and Intracellular Transport Mechanisms of this compound
For liothyronine to interact with nuclear receptors, it must first enter the cell and be transported to the nucleus. This process involves specific membrane transport mechanisms and intracellular trafficking.
Active Transport Processes of this compound across Cell Membranes
Thyroid hormones, including liothyronine, are transported across cell membranes by specific transport proteins. e-apem.orgelifesciences.orgnih.gov This transport is often an active process, requiring energy expenditure by the cell. nih.govlumenlearning.comlibretexts.orgpressbooks.pub Active transport mechanisms move substances against their concentration gradient and involve integral proteins in the cell membrane. lumenlearning.comlibretexts.orgpressbooks.pub Studies using L-[125I]-triiodothyronine have provided evidence for an active step in thyroid hormone transport to nuclei. nih.gov Certain drugs have been shown to inhibit the binding of L-[125I]-triiodothyronine to nuclear receptors in intact cells, but not to isolated nuclei, suggesting an effect on the transport process. nih.gov The monocarboxylate transporter 8 (MCT8) is a key transporter involved in the uptake of thyroid hormones into cells, including neurons. elifesciences.orgnih.gov
Intracellular Compartmentalization and Retrograde Transport of this compound
Once inside the cell, liothyronine can be subject to intracellular transport and compartmentalization. In neurons, for example, a novel pathway involving axonal uptake into clathrin-dependent, endosomal/non-degradative lysosomes (NDLs) has been identified. elifesciences.orgbiorxiv.orgresearchgate.net T3-containing NDLs are retrogradely transported via microtubules to the cell nucleus. elifesciences.orgbiorxiv.orgresearchgate.net This retrograde transport mechanism delivers T3 to the nucleus, where it can regulate gene expression. elifesciences.orgbiorxiv.orgresearchgate.net This process is dependent on clathrin-mediated endocytosis and microtubules. biorxiv.orgresearchgate.net Within these endosomes/NDLs, T3 is protected from inactivation by type 3 deiodinase (D3), whose active center is located in the cytosol. elifesciences.orgbiorxiv.orgresearchgate.net
Data Table: Examples of Liothyronine Binding Affinity to Thyroid Hormone Receptors
| Receptor Type | Species | Binding Affinity (Ki) | Unit | Source |
| TRα | Human | 2.33 | nM | medchemexpress.commedchemexpress.com |
| TRβ | Human | 2.29 | nM | medchemexpress.commedchemexpress.com |
Data Table: [125I]T3 Nuclear Uptake Kinetics in Fibroblasts
| Subject Group | Equilibrium Dissociation Constant (Kd) | 5-95% Confidence Interval | Significance (vs. Normal) | Source |
| Normal Subjects | 1.11 x 10-10 M | 0.77-1.25 x 10-10 M | - | nih.gov |
| Generalized Resistant Patients | 1.94 x 10-10 M (median) | 1.18-2.93 x 10-10 M | P < 0.008 | nih.gov |
This compound, a radiolabeled form of triiodothyronine (T3), is a valuable tool in studying the intricate cellular and subcellular mechanisms of thyroid hormone action. Its use allows for the tracing and quantification of T3 uptake, distribution, and interaction with cellular components, providing insights into both genomic and non-genomic signaling pathways.
Influence of Membrane Transporters on this compound Uptake
Cellular uptake of thyroid hormones, including Liothyronine (T3), is a carrier-mediated process involving specific membrane transporter proteins. nih.goveur.nl Early studies indicated that thyroid hormone transport into cells is saturable, can be inhibited by certain amino acids, and may be sodium-dependent in some cell types. eur.nloup.com While passive diffusion was initially considered a primary mechanism, it is now understood to play a minor role, if any. oup.comnih.gov
Several transporter families have been identified as being involved in thyroid hormone uptake. These include the monocarboxylate transporters (MCTs), organic anion-transporting polypeptides (OATPs), and L-type amino acid transporters (LATs). oup.comnih.gov
Key Transporters Involved in Thyroid Hormone Uptake:
Monocarboxylate Transporter 8 (MCT8) / SLC16A2: Identified as the first specific transporter of T4 and T3. nih.gov MCT8 is highly specific for iodothyronines and is involved in both uptake and efflux. nih.govresearchgate.net Studies using this compound have demonstrated MCT8's role in T3 uptake in various cell types, including neurons. nih.govelifesciences.org Mutations in MCT8 are associated with severe psychomotor retardation and abnormal serum thyroid hormone concentrations, highlighting its physiological importance, particularly in the brain. oup.comnih.gov
Monocarboxylate Transporter 10 (MCT10) / SLC16A10: Also transports T3 and T4, showing overlapping expression patterns with MCT8 in some tissues like intestine, kidney, liver, and skeletal muscle. oup.comnih.gov Research using pharmacological inhibitors and siRNA in cell lines like BeWo has indicated a major role for MCT10 in T3 uptake. researchgate.netresearchgate.net
Organic Anion-Transporting Polypeptide 1C1 (OATP1C1) / SLCO1C1: Primarily transports T4 and reverse T3 (rT3) with high affinity, while T3 uptake is significantly less efficient. nih.gov OATP1C1 is notably expressed at the blood-brain barrier and is thought to be important for T4 uptake into the brain. nih.gov
L-type Amino Acid Transporters (LAT1 and LAT2) / SLC7A5 and SLC7A8: These are heterodimeric amino acid transporters that require the heavy chain 4F2hc (SLC3A2) for activity. nih.govmdpi.com LAT1 can transport T3, although it shows a preference for 3,3'-T2. mdpi.com LAT2 facilitates moderate uptake of T3. mdpi.com Studies in cell lines have suggested a role for LATs in T3 uptake. researchgate.netresearchgate.net
Studies utilizing radiolabeled Liothyronine (I-125) have been instrumental in characterizing the kinetics and specificity of these transporters. For instance, kinetic analysis of [125I]T3 nuclear uptake in fibroblasts from patients with peripheral thyroid hormone resistance revealed decreased uptake compared to normal subjects, suggesting impaired transporter function or nuclear binding. nih.gov
The involvement and relative contribution of these transporters can vary depending on the cell type and tissue. bioscientifica.com For example, studies in human placenta cells suggested that MCTs and LATs play a major role in T3 uptake, with a minor contribution from OATPs. researchgate.netmdpi.com
Table 1: Key Thyroid Hormone Transporters and Substrate Preferences
| Transporter | Gene Symbol | Primary Substrates (Affinity Order) | Tissue Distribution Highlights |
| MCT8 | SLC16A2 | T3 > T4 > rT3 ~ 3,3'-T2 | Brain, Liver, Kidney, Heart, Skeletal Muscle, Placenta, Thyroid, Testis nih.gov |
| MCT10 | SLC16A10 | T3, T4, Aromatic Amino Acids | Intestine, Kidney, Liver, Skeletal Muscle, Heart, Placenta, Pancreas oup.comnih.gov |
| OATP1C1 | SLCO1C1 | T4 ~ rT3 > T3 | Brain, Testis, Cochlea nih.gov |
| LAT1 | SLC7A5 | 3,3'-T2 > rT3, T3, T4 | Multiple (Tumors, Brain, Spleen, Placenta, Testis, Colon, Kidney, Intestine, Stomach, Ovary, Thymus) nih.govmdpi.com |
| LAT2 | SLC7A8 | 3,3'-T2, T3 | Kidney, Placenta, Brain, Intestine, Testis, Ovary, Liver, Heart, Skeletal Muscle, Lung, Stomach nih.govmdpi.com |
Note: This table summarizes key transporters and their known substrate preferences based on available research. The affinity order can vary depending on the specific study and experimental conditions.
Pharmacokinetic Research and Disposition of Liothyronine I 125 in Research Models
Plasma Protein Binding Dynamics of Liothyronine (B1675554) I-125
Thyroid hormones circulating in the plasma are largely bound to transport proteins. This binding is a key determinant of hormone distribution, metabolism, and the fraction of hormone available to target tissues. Studies in research models using labeled thyroid hormones, including Liothyronine I-125, have helped elucidate these binding dynamics.
Interactions with Thyroxine-Binding Globulin, Transthyretin, and Albumin
In mammalian plasma, the primary thyroid hormone carrier proteins are Thyroxine-Binding Globulin (TBG), transthyretin (TTR), and albumin. The distribution of binding affinity and capacity among these proteins varies between species. For instance, in humans, TBG is the principal transport protein for thyroid hormones, carrying the majority of T4 and a significant portion of T3 due to its high affinity, despite being present at a lower concentration than albumin. wur.nlnih.gov Transthyretin and albumin serve as secondary carriers in humans. wur.nlnih.gov
In contrast, in rat serum, transthyretin is the dominant thyroid hormone-binding protein, with the concentration of TBG being considerably lower compared to humans. wur.nloup.com Albumin also plays a role in binding thyroid hormones in rats. wur.nl Studies using labeled iodothyronines in animal models have been instrumental in characterizing these species-specific differences in protein binding. While specific quantitative data on the binding of this compound solely in research models across all three proteins simultaneously is not extensively detailed in the provided sources, the general principles of T3 binding to these proteins in relevant animal models (like rats) apply. The higher affinity of T4 compared to T3 for TBG and transthyretin partially explains the differences in their serum levels and half-lives. fda.govpfizer.comdrugs.comhres.ca Salicylates, for example, have been shown to inhibit the binding of T4 and T3 to TBG and transthyretin. fda.govpfizer.com
Implications of Protein Binding on Free this compound Availability for Cellular Uptake
Only the small fraction of thyroid hormone that is unbound, or "free," in the circulation is generally considered available for cellular uptake and metabolic activity. wur.nlnih.govfda.govpfizer.com The extensive binding of thyroid hormones to plasma proteins serves as a circulating reservoir, buffering against sudden changes in hormone levels and preventing excessively high concentrations of free hormones. wur.nlnih.gov
Research using labeled thyroid hormones, including studies that could potentially utilize this compound to trace the free fraction, demonstrates that the equilibrium between bound and free hormone is crucial. Factors that affect protein binding, such as the concentration of binding proteins or the presence of competing substances, can influence the free fraction of the hormone. Although total hormone levels might change, the free fraction is a more accurate indicator of the biologically active hormone available to tissues. nih.govfda.govpfizer.com The cellular uptake of free thyroid hormones is mediated by specific transporters. nih.gov
Metabolic Pathways and Deiodination Studies of this compound
The metabolism of thyroid hormones is a critical process involving deiodination, conjugation, and other less significant pathways. Studies utilizing radiolabeled iodothyronines, including this compound, have provided significant insights into these metabolic fates in research models.
Deiodination of this compound in Peripheral Tissues
Deiodination is the primary metabolic pathway for thyroid hormones. This process involves the removal of iodine atoms from the thyronine molecule, catalyzed by a family of enzymes known as iodothyronine deiodinases (D1, D2, and D3). These enzymes exhibit tissue-specific expression and different substrate specificities and reaction types (outer ring or inner ring deiodination). nih.govnih.gov
While Levothyroxine (T4) is the main hormone secreted by the thyroid gland, a significant portion of the more potent Liothyronine (T3) in the body is generated through the monodeiodination of T4 in peripheral tissues. fda.govpfizer.comdrugs.comhres.canih.govnih.govsefap.it This conversion is primarily mediated by D1 and D2. D1 is largely expressed in the liver and kidney and has both outer and inner ring deiodinase activity. hres.canih.gov D2 is found in tissues like the pituitary, brain, and brown adipose tissue and primarily catalyzes outer ring deiodination, converting T4 to T3. nih.govnih.gov D3, found in tissues such as placenta, brain, and skin, is the main inactivating deiodinase, performing inner ring deiodination of T4 to reverse T3 (rT3) and T3 to 3,3'-diiodothyronine (B1196669) (3,3'-T2). nih.gov
Studies in research animals using labeled T3, such as this compound, or labeled T4 and T3 simultaneously with different isotopes (e.g., I-125 T4 and I-131 T3), have been crucial for understanding tissue-specific deiodination and the contribution of local conversion versus plasma supply to intracellular T3 levels. nih.govnih.gov For instance, studies in mice using I-125 T4 and I-131 T3 confirmed intracellular T4 to T3 conversion in D2-expressing tissues like skeletal muscle. nih.gov Techniques involving the injection or infusion of radiolabeled T3 molecules have allowed for the assessment of tissue T3 content and turnover. nih.gov The deiodination of this compound itself would primarily involve the removal of the I-125 label if it is located on a position subject to deiodination by D1 or D3.
Conjugation with Glucuronides and Sulfates
In addition to deiodination, iodothyronines undergo conjugation, primarily in the liver, with glucuronic acid and sulfate (B86663). hres.canih.govnih.govsefap.itoup.com These Phase II metabolic reactions increase the water solubility of the compounds, facilitating their excretion in bile and urine. nih.gov
Studies, often involving the tracing of labeled thyroid hormones, have shown that conjugated iodothyronines are excreted into the bile and the gut. hres.canih.govnih.govsefap.itoup.com While glucuronide conjugates are rapidly excreted in bile, they can undergo hydrolysis by intestinal bacteria, leading to reabsorption of the liberated iodothyronine and an enterohepatic circulation. nih.govsefap.itoup.com Iodothyronine sulfates are also formed, but their levels in plasma, bile, and urine are typically low because they are rapidly degraded by D1. nih.gov However, under certain conditions, such as D1 inhibition or during fetal development, sulfate conjugates may accumulate and potentially serve as a reservoir of inactive hormone. nih.gov Research using labeled this compound could potentially trace these conjugation and excretion pathways.
Interconversion of this compound and Other Iodothyronines
The interconversion of iodothyronines, particularly the conversion of T4 to T3 and the inactivation of T3, is a dynamic process mediated by the deiodinase enzymes. While the primary focus when administering this compound is to study the disposition of T3 itself, understanding its potential interconversion is relevant.
Elimination Kinetics and Recirculation in Experimental Systemsnih.govdrugbank.com
Studies investigating the disposition of Liothyronine, including formulations labeled with radioisotopes such as I-125, in research models provide insights into its elimination kinetics and pathways. Thyroid hormones, including Liothyronine, undergo significant metabolism which precedes their elimination from the body. The primary routes of excretion for thyroid hormones and their metabolites are renal and biliary pathways. drugbank.comrxlist.comdrugbank.com
The metabolic transformation of Liothyronine primarily involves sequential deiodination. pfizer.com Additionally, conjugation with glucuronic and sulfuric acids occurs, predominantly in the liver. drugbank.comrxlist.comfda.govnih.gov These conjugated metabolites are more water-soluble, facilitating their excretion.
Renal and Biliary Excretion of this compound Metabolitesnih.govdrugbank.com
The kidneys represent a major route of elimination for thyroid hormones and their metabolites. rxlist.comdrugbank.comhres.cadrugs.com While the kidneys are a primary excretory organ, less than 2.5% of the administered dose of unchanged Liothyronine is typically excreted renally. drugbank.com The majority of renal excretion involves conjugated or deiodinated metabolites.
The liver plays a crucial role in the metabolism and subsequent biliary excretion of Liothyronine derivatives. Following conjugation with glucuronic and sulfuric acids in the liver, these metabolites are secreted into the bile. drugbank.comrxlist.comfda.govnih.gov Biliary excretion contributes significantly to the elimination of conjugated thyroid hormone metabolites into the intestinal tract. rxlist.comfda.govnih.govoup.com Research, such as studies using I-125 labeled thyroxine (T4) in rats, has demonstrated the occurrence of biliary excretion of thyroid hormone metabolites in experimental systems. nih.gov Although specific quantitative data on the biliary excretion kinetics of this compound metabolites in various research models are not extensively detailed in readily available literature, the general principles of thyroid hormone metabolism and excretion indicate that biliary pathways are important for the elimination of conjugated Liothyronine derivatives in experimental systems, analogous to other thyroid hormones.
Enterohepatic Recirculation of this compound Derivativesnih.gov
Enterohepatic recirculation is a significant process influencing the disposition of Liothyronine derivatives. Conjugated metabolites of Liothyronine, excreted into the bile and released into the intestinal lumen, can be hydrolyzed back to their unconjugated forms by enzymes, including those produced by the gut microbiota. drugbank.comcardiff.ac.uk Once deconjugated, the parent compound or its metabolites can be reabsorbed from the intestine back into the systemic circulation. drugbank.comrxlist.com
This recirculation pathway effectively prolongs the presence of Liothyronine derivatives in the body by reducing their net elimination. drugbank.comnih.gov Studies on thyroid hormone metabolism highlight that sulfation of triiodothyronine (T3), the active form of Liothyronine, increases its water solubility, targeting it for biliary excretion and subsequent reabsorption as part of the enterohepatic circulation. cardiff.ac.uk In conditions such as hypothyroidism in research models, alterations in deiodinase activity can influence the balance between sulfation and desulfation, potentially impacting the extent of enterohepatic recirculation of T3 sulfate and the regeneration of active T3. cardiff.ac.uk Conjugated compounds that are not hydrolyzed and reabsorbed in the small intestine can reach the colon, where they may be further hydrolyzed and eliminated in the feces as free compounds. drugbank.comrxlist.com
Methodological Applications of Liothyronine I 125 in Biomedical Research
Development and Refinement of Radioimmunoassay (RIA) for Thyroid Hormones
Radioimmunoassay (RIA) has historically been a cornerstone technique for quantifying hormones, including thyroid hormones, in biological samples. Liothyronine (B1675554) I-125 has been integral to the development and refinement of RIA kits and protocols for measuring triiodothyronine (T3). izotop.hufda.gov This method relies on the competition between a fixed amount of radiolabeled hormone (tracer) and the unlabeled hormone in the sample for a limited number of binding sites on specific antibodies. izotop.huizotop.hu The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled hormone in the sample. izotop.huizotop.hu
Isotopic Labeling Protocols for RIA Tracers
The production of Liothyronine I-125 for use as a tracer in RIA involves isotopic labeling protocols. These methods aim to incorporate Iodine-125 into the liothyronine molecule with high specific activity. High specific activity means a large amount of radioactivity per unit mass of the compound, which is essential for achieving high sensitivity in RIA, especially when measuring substances present at very low concentrations, such as hormones in body fluids. revvity.comijrr.com Various iodination techniques exist, differing in the amino acids targeted for labeling and the reaction conditions employed. revvity.com Common methods for iodination of proteins and peptides, which can be adapted for molecules like liothyronine, include oxidative methods using reagents like Chloramine-T or milder techniques like the use of Lactoperoxidase, as well as non-oxidative methods such as the Bolton-Hunter method. revvity.com The choice of technique depends on the specific structure of the molecule to be labeled and its stability under the reaction conditions. Iodine-125 has a half-life of approximately 60 days, which is suitable for RIA kits and experiments requiring a reasonable shelf life. revvity.comwikipedia.org
Sensitivity and Specificity Enhancements in RIA Methodologies
The sensitivity and specificity of RIA methodologies for thyroid hormones have been significantly enhanced over time, partly through the optimization of tracers like this compound and the antibodies used. Sensitivity refers to the lowest concentration of the analyte that can be reliably detected by the assay. For T3 RIA, high sensitivity is crucial because T3 circulates at much lower concentrations than T4. springernature.comnih.gov The use of high specific activity this compound allows for the detection of picogram levels of T3. springernature.com Specificity refers to the ability of the assay to exclusively measure the target analyte without significant interference from other structurally similar molecules (cross-reactivity). izotop.hu In the context of thyroid hormone RIA, ensuring that the antibody specifically binds T3 with minimal cross-reactivity to T4 and other iodothyronines is vital for accurate measurements. izotop.hu The development of highly specific monoclonal antibodies against triiodothyronine has been key in improving RIA specificity. izotop.hufda.gov
Application of this compound in Competitive Binding Assays
This compound is a fundamental component in competitive binding assays for thyroid hormones, particularly RIA. nih.govmims.comguidetopharmacology.org The principle involves incubating a fixed amount of this compound tracer and a limited amount of T3-specific antibody with varying concentrations of unlabeled T3 standards or biological samples containing unknown amounts of T3. izotop.huizotop.hu The unlabeled T3 in the standards or samples competes with the this compound for binding sites on the antibody. izotop.huizotop.hu As the concentration of unlabeled T3 increases, less this compound is able to bind to the antibody. izotop.huizotop.hu After incubation, the antibody-bound fraction is separated from the free fraction, and the radioactivity in either fraction is measured using a gamma counter. izotop.huizotop.hu A standard curve is generated by plotting the measured radioactivity against the known concentrations of the unlabeled T3 standards. izotop.huizotop.hu The concentration of T3 in unknown samples is then determined by interpolating their measured radioactivity on this standard curve. izotop.huizotop.hu This competitive binding principle allows for the quantitative determination of T3 levels in various biological matrices, such as serum or plasma. izotop.hufda.gov
Radioligand Binding Assays and Receptor Characterization
Beyond RIA for quantifying hormone levels, this compound is also extensively used in radioligand binding assays to study thyroid hormone receptors and other binding proteins. mims.com These assays provide valuable information about the interaction between liothyronine and its biological targets, including receptor affinity, binding capacity, and the effects of competing ligands. revvity.comlabome.com Radioligand binding assays are particularly useful for studying membrane-bound receptors and can provide robust and precise data on receptor density and ligand binding sites. labome.com
Saturation Binding Assays for Receptor Expression Levels (Bmax) and Dissociation Constants (Kd)
Saturation binding assays are a type of radioligand binding assay used to determine the total number of binding sites (receptor expression levels, Bmax) and the affinity of the radioligand for the receptor (dissociation constant, Kd). revvity.commims.comumich.eduturkupetcentre.net In a saturation binding experiment using this compound, increasing concentrations of the radiolabeled ligand are incubated with a fixed amount of tissue or cell preparation containing the thyroid hormone receptor. revvity.comumich.edu Total binding increases with increasing radioligand concentration until all available binding sites are occupied, reaching a plateau. revvity.comumich.edu To determine specific binding, which represents the binding of this compound to the receptor, a parallel set of incubations is performed in the presence of a high concentration of unlabeled liothyronine or a known high-affinity competitor. revvity.com This excess unlabeled ligand saturates the specific binding sites, leaving only non-specific binding, which occurs to other components in the preparation. revvity.com Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. revvity.comumich.edu Plotting specific binding against the free radioligand concentration generates a saturation curve, typically hyperbolic. umich.edusci-hub.se Non-linear regression analysis of this curve allows for the determination of the Bmax, representing the maximum number of binding sites, and the Kd, which is the concentration of the radioligand at which half of the binding sites are occupied at equilibrium. revvity.comumich.eduturkupetcentre.net The Kd is a measure of the affinity; a lower Kd indicates higher affinity of the ligand for the receptor. revvity.com
Competition Binding Assays for Inhibitor Constants (Ki)
Competition binding assays are used to determine the binding affinity of unlabeled compounds (potential ligands or inhibitors) for a receptor by assessing their ability to compete with a fixed concentration of a radiolabeled ligand, such as this compound, for binding sites. revvity.commims.comlabome.com In this assay, a fixed, relatively low concentration of this compound (typically at or below its Kd) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. sci-hub.se The unlabeled compound competes with the this compound for binding to the receptor. revvity.comlabome.com As the concentration of the unlabeled competitor increases, the binding of the radiolabeled this compound to the receptor decreases in a dose-dependent manner. sci-hub.se The data are typically plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the unlabeled competitor, generating a sigmoidal inhibition curve. sci-hub.se The IC50 value, the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve. sci-hub.senih.gov The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand. sci-hub.se The Ki value represents the equilibrium dissociation constant of the unlabeled competitor for the receptor and is a measure of its binding affinity. revvity.comsci-hub.se Competition binding assays with this compound are invaluable for screening and characterizing the binding properties of novel compounds that interact with thyroid hormone receptors or other T3-binding proteins. guidetopharmacology.orgfrontiersin.org
Tracer Studies and Autoradiographic Visualization
Tracer studies utilizing this compound involve introducing the radiolabeled hormone into a biological system and following its path and distribution. Autoradiography is a key technique used in conjunction with tracer studies to visualize the location of the radioactive compound within tissues or cells.
Tracking this compound Distribution in Tissues and Cells
This compound is employed to track the distribution of T3 in various tissues and cell types. These studies provide crucial information about how liothyronine is transported, taken up by cells, and distributed within cellular compartments. For instance, studies using compartmentalized microfluidic devices with primary neuronal cultures have demonstrated the uptake and transport of this compound through neuronal axons. biorxiv.orgelifesciences.orgnih.gov This transport can occur via endosomal/non-degradative lysosomes (NDLs) and is retrogradely transported via microtubules to the cell nucleus. biorxiv.orgelifesciences.orgnih.gov This process allows for the delivery of T3 to the nucleus, influencing gene expression. biorxiv.orgelifesciences.orgnih.gov
Research has also shown that this compound accumulates in the nuclear fraction of neurons after application, indicating its presence at the site of thyroid hormone receptor binding and gene regulation. biorxiv.orgelifesciences.orgnih.govresearchgate.net Studies involving isolated endosomes/NDL loaded with this compound have further investigated the role of transporters like MCT8 in the release of T3 from these vesicles. biorxiv.orgelifesciences.orgnih.govelifesciences.org
While serum T3 levels can predict tissue T3 content and signaling in most tissues, the brain and pituitary gland are exceptions, highlighting the importance of directly tracking tissue distribution using methods like those involving this compound. nih.gov
Quantitative Autoradiography for Receptor Localization and Density
Quantitative autoradiography using this compound allows for the precise localization and measurement of thyroid hormone receptor (TR) binding sites in tissues. This technique involves incubating tissue sections with a known concentration of this compound, allowing it to bind to the TRs. The unbound radioactivity is then washed away, and the distribution and intensity of the remaining radioactivity are visualized using autoradiographic film or digital imaging plates.
The density of TRs in specific brain regions, such as the nucleus tractus solitarius, has been evaluated using quantitative receptor autoradiography with radioligands like I-125-neuropeptide Y, demonstrating the principle of this technique for quantifying binding sites. nih.gov While the provided search results specifically mention I-125-labeled neuropeptide Y, the methodology is directly applicable to this compound for studying thyroid hormone receptor distribution and density in various tissues, including the brain. Studies analyzing I-125-radiolabeled T3 binding to isolated nuclei have revealed insights into the number of TRs under different thyroid states. oup.com
In Vitro Research Model Applications
This compound is a valuable tool in various in vitro research models, including cell culture systems and studies with isolated cellular components, to investigate the cellular and molecular mechanisms of thyroid hormone action.
Use of this compound in Cell Culture Systems for Mechanistic Studies
Cell culture systems provide a controlled environment to study the direct effects of liothyronine at the cellular level. This compound is used in these systems to trace T3 uptake, metabolism, and intracellular trafficking, as well as to study its binding to thyroid hormone receptors and the subsequent effects on gene expression.
Studies using primary neuronal cultures in compartmentalized microfluidic devices have utilized this compound to demonstrate axonal uptake and retrograde transport of T3, leading to its accumulation in neuronal nuclei. biorxiv.orgelifesciences.orgnih.govresearchgate.net This model allows for the investigation of the mechanisms involved in neuronal T3 signaling. biorxiv.orgelifesciences.orgnih.gov this compound has also been used in studies involving isolated endosomes/NDL from neuronal cultures to investigate the role of transporters like MCT8 in T3 release. biorxiv.orgelifesciences.orgnih.govelifesciences.org
Furthermore, cell culture studies have investigated the impact of genetic variations, such as the Thr92Ala polymorphism in the DIO2 gene, on the effectiveness of T4 to T3 conversion, which can be relevant to understanding individual responses to thyroid hormone therapy. viamedica.plnih.gov While these studies may not have exclusively used this compound, the use of radiolabeled T3 is a standard technique in cell culture to assess deiodinase activity and T3 production.
Studies with Isolated Cellular Components (e.g., Nuclei, Membranes)
Researchers utilize this compound to study the interaction of liothyronine with isolated cellular components, such as nuclei and membranes. These studies help to elucidate the binding characteristics of thyroid hormone receptors and the mechanisms of T3 transport across cellular membranes.
Studies involving the isolation of nuclei from cells incubated with this compound have demonstrated the accumulation of the radiolabeled hormone in the nucleus, confirming its presence at the site of TR binding. biorxiv.orgelifesciences.orgnih.govresearchgate.net Analysis of this compound binding to isolated nuclei has provided insights into the number of TRs and their regulation. oup.com
Investigations using isolated endosomes/NDL loaded with this compound have been conducted to study the role of specific transporters, such as MCT8, in the release of T3 from these vesicles. biorxiv.orgelifesciences.orgnih.govelifesciences.org These experiments with isolated components allow for a focused examination of specific steps in thyroid hormone cellular handling.
Animal Model Applications of this compound
Animal models are crucial for studying the systemic effects of liothyronine and its distribution and metabolism in a complex biological system. While the search results primarily discuss the use of liothyronine (non-radiolabeled) in animal models for therapeutic studies, the principles of using radiolabeled tracers like this compound in animals for research purposes are well-established.
This compound can be administered to animals to track its distribution in various organs and tissues over time. This provides valuable pharmacokinetic data, including absorption, distribution, metabolism, and excretion. Such studies can help understand how factors like different routes of administration or the presence of specific transporters and deiodinases influence the tissue-specific delivery and availability of T3.
Studies in thyroidectomized rats, for instance, have been used to evaluate the effectiveness of different thyroid hormone replacement strategies by measuring thyroid hormone levels in plasma and various tissues. nih.govoup.comnih.gov While these studies often measure endogenous or administered non-radiolabeled thyroid hormones, the use of this compound in similar models would allow for more precise tracking of the administered dose and its fate within the animal. Tracer kinetic studies in animals have shown that serum T3 levels can predict tissue T3 content in most tissues, except for the brain and pituitary, emphasizing the need for direct tissue measurements using methods like those involving radiolabeled T3. nih.gov
Animal models are also used to study the effects of liothyronine on specific physiological processes and disease states. For example, topical application of liothyronine has been studied in diabetic rats to assess its effects on wound healing. researchgate.net While this compound may not be directly used to assess the therapeutic outcome in such studies, it could be used in parallel experiments to understand the local absorption and distribution of the topically applied hormone. Similarly, animal models are used to study the anti-tumor effects of liothyronine by investigating its impact on immune cell infiltration and tumor growth. nih.gov Tracer studies with this compound could potentially be used in these models to investigate the distribution of liothyronine within tumors and immune tissues.
The development of novel delivery systems for liothyronine, such as poly-zinc-liothyronine, is also evaluated in animal models by measuring serum T3 levels and T3-dependent biological effects. nih.gov this compound could be a valuable tool in such studies to precisely track the release and distribution of liothyronine from these new formulations.
Investigation of Thyroid Hormone Action in Animal Models
Animal models are crucial for understanding the physiological effects of thyroid hormones and the mechanisms by which they exert their actions. This compound is employed in these models to trace the distribution, binding, and metabolism of T3 at the tissue and cellular levels.
Research utilizing animal models, such as thyroidectomized rats, has investigated the effectiveness of different thyroid hormone replacement strategies. Studies have compared the administration of levothyroxine (T4) alone versus combinations of levothyroxine and liothyronine in restoring thyroid hormone concentrations in various tissues. For instance, studies in thyroidectomized rats infused with levothyroxine, liothyronine, or their combinations aimed to determine if tissue euthyroidism could be achieved, defined by T4 and T3 concentrations within the normal range found in intact euthyroid animals. oup.com These studies highlight the use of animal models to evaluate the physiological impact of different thyroid hormone regimens on tissue-specific hormone levels.
Animal models are essential for studying thyroid hormone action because thyroid hormone is critical for normal development, growth, neural differentiation, and metabolic regulation in mammals. jci.org Conditions of thyroid hormone deficiency during development in animals can manifest as neurological deficits and growth retardation, similar to observations in humans. jci.org Animal models, alongside clinical observations, have significantly shaped the understanding of thyroid hormone pathways, including the roles of tissue- and cell-specific transporters, receptors, and deiodinases. jci.org While the direct use of this compound in these specific search results isn't explicitly detailed for tracing within these broad studies, radiolabeled thyroid hormones, including potentially this compound, are standard tools for such investigations into distribution and metabolism within animal tissues.
Comparative Pharmacokinetic Studies with Other Thyroid Hormone Analogs in Animals
Pharmacokinetic studies examine how a substance is absorbed, distributed, metabolized, and excreted by the body. Radiolabeled compounds like this compound are particularly useful in animal pharmacokinetic studies due to the sensitivity of detection methods for radioactivity.
Comparative pharmacokinetic studies in animals often evaluate the differences in absorption, distribution, metabolism, and excretion between liothyronine and other thyroid hormone analogs, such as levothyroxine (T4). While the provided search results discuss the pharmacokinetics of liothyronine and levothyroxine generally and in human studies, they also reference animal studies in the context of understanding thyroid hormone economy and action. frontiersin.orgresearchgate.net
Studies in rats have shown that approximately 3% of an administered dose of [I-125] T4 was excreted into bile over a collection interval, indicating the use of radiolabeled thyroid hormones in excretion studies in animals. fda.gov Although this specific example uses I-125 labeled T4, similar methodologies would be applied to this compound to track its excretion pathways.
Pharmacokinetic studies of thyroid hormones in animals contribute to understanding the differences in their behavior compared to humans, which is important for translating research findings. For instance, the pharmacokinetics of orally administered liothyronine in humans shows a rapid peak in circulating T3 levels followed by a decline over several hours, a profile distinct from the more stable T3 levels in normal individuals. frontiersin.orgresearchgate.net Animal models are used in the effort to develop new delivery strategies for liothyronine that could result in more sustained release and potentially different pharmacokinetic profiles. frontiersin.orgresearchgate.net
Data from pharmacokinetic studies in animals, often employing radiolabeled forms, help to elucidate how different formulations or routes of administration might affect the systemic exposure and tissue distribution of liothyronine compared to other thyroid hormone preparations. While specific detailed data tables for this compound comparative pharmacokinetics in animals were not prominently featured in the search results, the methodology of using radiolabeled hormones in animal pharmacokinetic and metabolism studies is well-established in thyroid hormone research.
Advanced Research Directions and Future Perspectives for Liothyronine I 125 Studies
Disentangling Genomic and Non-Genomic Actions of Thyroid Hormones Using Radiolabeled T3
Thyroid hormones exert their effects through both classical genomic pathways, mediated by nuclear thyroid hormone receptors (TRs), and rapid non-genomic pathways. conicet.gov.arnih.govresearchgate.netendocrine-abstracts.org Genomic actions involve T3 binding to nuclear TRs (TRα and TRβ), which then interact with thyroid response elements (TREs) in target gene promoters, modulating gene transcription. mdpi.comresearchgate.netendocrine-abstracts.orgoup.comnih.govfrontiersin.org Unliganded TRs often repress gene transcription, while T3 binding leads to conformational changes, dissociation of corepressors, recruitment of coactivators, and transcriptional activation. endocrine-abstracts.orgnih.gov
Non-genomic actions, in contrast, occur rapidly and are not dependent on direct transcriptional regulation. nih.govresearchgate.netendocrine-abstracts.org These effects can be mediated by extranuclear TRs or interactions with membrane receptors, such as integrin αvβ3. conicet.gov.arnih.govresearchgate.netjci.org Studies using radiolabeled T3, including [125I]T3, have been instrumental in identifying and characterizing these non-genomic binding sites. conicet.gov.arnih.gov For instance, membrane-bound radiolabeled T3 has been shown to be displaced by unlabeled T3 in a concentration-dependent manner, providing evidence for specific membrane binding sites. conicet.gov.ar
Research using radiolabeled T3 continues to be crucial for differentiating the contributions of these two distinct pathways to various physiological processes. By tracking the localization and binding kinetics of [125I]T3, researchers can gain insights into which cellular compartments and receptors are involved in specific thyroid hormone responses. This is particularly important in understanding the multifaceted actions of thyroid hormones in different tissues and disease states, such as cancer, where both genomic and non-genomic pathways have been implicated in regulating cell proliferation and angiogenesis. conicet.gov.arnih.govfrontiersin.org
Investigating the Impact of Genetic Polymorphisms (e.g., Deiodinase Genes) on Liothyronine (B1675554) I-125 Dynamics
Genetic variations, particularly single nucleotide polymorphisms (SNPs) in genes involved in thyroid hormone metabolism and signaling, can influence thyroid hormone levels and individual responses to therapy. cet-endojournals.rueur.nlnih.govfrontiersin.orgresearchgate.net Deiodinase enzymes (D1, D2, and D3) play a critical role in activating or inactivating thyroid hormones by converting T4 to T3 or reverse T3 (rT3). nih.govresearchgate.netmdpi.comnih.govturkjps.org
Polymorphisms in deiodinase genes, such as DIO1 and DIO2, have been associated with subtle changes in thyroid hormone homeostasis and potentially affect the intracellular availability of T3. cet-endojournals.rueur.nlfrontiersin.orgresearchgate.netnih.govturkjps.orgnih.gov For example, the Thr92Ala polymorphism in the DIO2 gene has been linked to altered pituitary-thyroid axis response and potentially decreased T3 availability in certain tissues. cet-endojournals.rufrontiersin.orgnih.gov
Studies utilizing Liothyronine I-125 can help investigate how these genetic polymorphisms impact the cellular uptake, metabolism, and intracellular distribution of T3. By administering [125I]T3 to individuals or using cell lines with known genetic variants in deiodinase or transporter genes, researchers can directly assess the effects of these polymorphisms on T3 dynamics. eur.nleur.nl This research is vital for understanding inter-individual differences in thyroid hormone bioactivity and could potentially lead to personalized approaches in thyroid hormone management. frontiersin.orgnih.goveur.nl
Development of Novel Radiotracer Formulations and Their Pharmacokinetic Modulation
The pharmacokinetic profile of radiolabeled thyroid hormones is crucial for their application in both diagnostic imaging and research. The development of novel radiotracer formulations aims to modulate the pharmacokinetics of this compound to improve targeting, reduce off-target accumulation, and enhance the signal-to-noise ratio in imaging studies or to better trace specific metabolic pathways.
This could involve encapsulating [125I]T3 in nanoparticles or liposomes to alter its distribution and cellular uptake. Such formulations might allow for targeted delivery of the radiotracer to specific tissues or cell types expressing relevant thyroid hormone transporters or receptors. Research into novel delivery systems for thyroid hormones is ongoing, although much of it focuses on therapeutic applications. pharmaexcipients.com Applying these concepts to radiotracer design could lead to more precise and informative studies of T3 kinetics in vivo and in vitro. Modulating the pharmacokinetic profile could also involve developing radiolabeled T3 analogs with modified binding affinities or metabolic properties.
Theoretical and Computational Modeling of this compound Cellular and Systemic Dynamics
Computational modeling plays an increasingly important role in understanding complex biological systems, including thyroid hormone dynamics. frontiersin.orgoup.comoup.comiitkgp.ac.in Theoretical and computational models can simulate the cellular uptake, intracellular transport, metabolism, and nuclear binding of this compound. These models can integrate data from in vitro and in vivo studies using radiolabeled T3 to provide a quantitative framework for understanding T3 kinetics at different levels of biological organization.
Physiologically based pharmacokinetic (PBPK) models, for example, can describe the distribution and metabolism of radiolabeled iodide and thyroid hormones in different tissues and organs. oup.comoup.comnih.gov Such models can help predict the behavior of [125I]T3 under various physiological or pathological conditions and assess the impact of factors like transporter activity, deiodinase expression, and protein binding on its disposition. oup.comoup.comnih.gov
Cellular-level models can simulate the diffusion, facilitated transport, and binding of [125I]T3 within a cell, helping to disentangle the contributions of different transporters, binding proteins, and intracellular compartments to T3 signaling. nih.govplos.org Integrating these models with experimental data obtained using this compound can refine our understanding of T3 dynamics and generate testable hypotheses for future research. iitkgp.ac.in
Data from pharmacokinetic studies using radiolabeled T3 can be used to parameterize and validate these models. For instance, studies characterizing the absorption and elimination phases of radiolabeled T3 support the use of multi-compartment models to describe its pharmacokinetics. nih.gov
Integration of this compound Research with Systems Biology Approaches
Systems biology aims to understand biological systems as integrated networks of interacting components. frontiersin.org Integrating research utilizing this compound with systems biology approaches can provide a more holistic understanding of thyroid hormone action. This involves combining data from radiotracer studies with other high-throughput data, such as transcriptomics, proteomics, and metabolomics.
For example, [125I]T3 binding data can be integrated with gene expression profiles to correlate T3 occupancy of nuclear receptors with the transcriptional regulation of target genes. researchgate.netoup.com Similarly, studies on the non-genomic actions of T3 using radiolabeled hormone can be combined with data on intracellular signaling pathways to map the downstream effects of membrane receptor activation. conicet.gov.arnih.govresearchgate.netendocrine-abstracts.org
Systems biology models can incorporate the kinetic parameters obtained from this compound studies to simulate the dynamic interplay between T3 levels, receptor binding, signaling cascades, and downstream biological responses. frontiersin.org This integrated approach can help identify key regulatory nodes and feedback loops in the thyroid hormone system, leading to a deeper understanding of how disruptions in T3 dynamics contribute to disease and how interventions might restore homeostasis. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
